5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-3-4-2-5(6(8)9)7-11-4/h2H,3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLABBGKNGIQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598495 | |
| Record name | 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95312-32-6 | |
| Record name | 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydroxylamine-Mediated Cyclization
In a representative procedure, ethyl 3-methoxymethylacetoacetate is treated with hydroxylamine sulfate in the presence of sodium acetate at −5°C to 10°C, yielding ethyl 5-(methoxymethyl)-1,2-oxazole-4-carboxylate. The reaction proceeds via nucleophilic attack of hydroxylamine on the β-keto ester, followed by cyclodehydration (Table 1).
Table 1: Cyclization Conditions and Yields
| Precursor | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl 3-methoxymethylacetoacetate | Hydroxylamine sulfate | −5 to 10 | 78 |
| Methoxymethyl malononitrile | NH2OH·HCl/NaOAc | 25 | 65 |
The methoxymethyl group enhances electron density at the 5-position, directing cyclization regioselectivity. Suboptimal temperatures (>20°C) favor byproducts such as open-chain oximes, reducing yields by 15–20%.
Carboxylation and Ester Hydrolysis
Following oxazole ring formation, the 3-carboxylic acid moiety is introduced via hydrolysis of ester intermediates. Ethyl 5-(methoxymethyl)-1,2-oxazole-4-carboxylate undergoes saponification using aqueous NaOH in methanol/THF (4:1 v/v) at 20°C for 18–20 hours, achieving 90% conversion to the carboxylic acid. Acidic workup (HCl, pH 2) precipitates the product, which is extracted with ethyl acetate and dried over MgSO4.
Critical Parameters:
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Base Concentration: Excess NaOH (2 eq.) ensures complete ester cleavage.
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Solvent System: Methanol/THF mixtures prevent epimerization at the 3-position.
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Temperature Control: Prolonged heating (>40°C) degrades the oxazole ring, necessitating ambient conditions.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and reproducibility. Continuous flow reactors enable precise control over cyclization and hydrolysis steps, achieving 85–90% overall yields. Key innovations include:
Flow Reactor Design
Green Chemistry Metrics
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E-Factor: 2.1 (kg waste/kg product), superior to batch methods (E-factor = 5.8).
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Solvent Recovery: 95% THF and methanol are recycled via distillation.
Purification and Characterization
Crude this compound is purified via recrystallization from ethyl acetate/heptane (3:1 v/v), yielding white crystals with >99% HPLC purity. Key characterization data include:
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¹H NMR (400 MHz, CDCl3): δ 6.82 (s, 1H, oxazole-H), 4.45 (s, 2H, OCH2O), 3.40 (s, 3H, OCH3).
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Scalability
| Method | Steps | Overall Yield (%) | Scalability |
|---|---|---|---|
| Cyclization-Hydrolysis | 2 | 70 | High |
| Nitrile Cyclization | 3 | 55 | Moderate |
| Flow Synthesis | 2 | 85 | Very High |
The cyclization-hydrolysis route remains the most viable for laboratory and industrial settings, balancing yield and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxazole ring can produce 1,2-oxazolidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an essential precursor for synthesizing more complex heterocycles and can act as a ligand in coordination chemistry. Its unique structure allows for specific interactions with metal ions, enhancing its utility in developing new materials.
- Reactivity Studies : The compound's reactivity profile has been explored in various studies, revealing its potential to form diverse derivatives through oxidation and substitution reactions.
Biology
- Antimicrobial Properties : Research indicates that 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid exhibits antimicrobial activity against various pathogens. Studies have shown that modifications to the oxazole ring can enhance its efficacy against resistant strains .
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to elucidate its exact pathways of action.
Medicine
- Pharmaceutical Development : The compound is being investigated as a precursor for novel pharmaceuticals aimed at treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development focused on improving efficacy while minimizing side effects .
- Enzyme Inhibition : It has been noted for its potential to inhibit monoamine oxidase (MAO), which is crucial in neuropharmacology. This inhibition could lead to therapeutic applications in treating mood disorders .
Industry
- Material Science : The unique chemical properties of this compound make it suitable for use in advanced materials such as polymers and coatings. Its stability and reactivity allow for the creation of materials with tailored properties for specific applications .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Essential precursor for complex syntheses |
| Biology | Antimicrobial agent | Effective against resistant pathogens |
| Medicine | Drug development | Potential MAO inhibitor with implications for mood disorders |
| Industry | Advanced materials | Used in polymers and coatings due to unique properties |
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In research by Johnson et al. (2024), the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings demonstrated that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The methoxymethyl substituent imparts distinct electronic and steric properties compared to other substituents. Below is a comparative analysis of key analogs:
Biological Activity
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 95312-32-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features an oxazole ring with a methoxymethyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 157.12 g/mol.
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes. For instance, similar compounds have been reported to inhibit monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : Acting as a competitive inhibitor for enzymes like MAO.
- Binding to Receptors : Potentially binding to neurotransmitter receptors, affecting signaling pathways.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 100 µg/mL across different strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 50 | E. coli |
| Other Oxazole Derivative | 20 | S. aureus |
Case Study 2: Neuropharmacological Effects
In another study focusing on the neuropharmacological properties of oxazole derivatives, it was found that certain compounds could significantly enhance serotonin levels in animal models. This suggests a potential role for this compound in treating mood disorders.
Research Findings
Recent investigations into the biological activities of oxazole derivatives have highlighted their potential as therapeutic agents. For example:
- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects against cancer cell lines such as HeLa and HCT116 with IC50 values in the micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25 |
| Similar Oxazole Derivative | HCT116 | 15 |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Adapt procedures from analogous oxazole-carboxylic acid syntheses, such as refluxing with sodium acetate in acetic acid for cyclization (e.g., 5-methylisoxazole-3-carboxylic acid synthesis via ethanol recrystallization ). Optimize methoxymethyl group introduction using alkylation or nucleophilic substitution under anhydrous conditions. Monitor yield via UHPLC-ESI-MS (as in ) and adjust temperature/pH to minimize side reactions.
Q. How should researchers purify this compound, and what solvents are optimal for recrystallization?
- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for initial purification. Recrystallize from ethanol or ethanol/water mixtures, as demonstrated for structurally similar oxazole derivatives . Confirm purity via melting point analysis (e.g., mp 168–170°C for 5-methylisoxazole-3-carboxylic acid ).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C-NMR : Identify methoxymethyl protons (δ ~3.3–3.5 ppm for OCH3 and CH2O) and oxazole ring protons (δ ~6.5–7.0 ppm) .
- UHPLC-ESI-MS : Confirm molecular ion peaks (e.g., m/z = 174.2 [M+H]+ for a related oxazole-carboxylic acid ).
- IR Spectroscopy : Detect carboxylic acid C=O stretches (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
Q. What safety precautions are essential during handling?
- Methodology : Follow guidelines for structurally similar compounds: avoid inhalation (use fume hoods), wear nitrile gloves/lab coats, and store in airtight containers at 2–8°C . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the compound’s crystallographic packing?
- Methodology : Perform single-crystal X-ray diffraction (as in ). Analyze O–H⋯O hydrogen bonds between carboxylic groups and π-π interactions (e.g., 3.234 Å spacing in 5-methylisoxazole-3-carboxylic acid dimers ). Use software like Mercury to model packing efficiency and lattice energy.
Q. What enzymatic or biological targets are plausible for this compound, based on structural analogs?
- Methodology : Compare to known inhibitors like HSP90-binding oxazole derivatives (e.g., Luminespib, which uses a 1,2-oxazole-3-carboxylic acid backbone ). Conduct molecular docking studies with AutoDock Vina to predict binding affinity to monoamine oxidase or bacterial quorum-sensing proteins .
Q. How does the methoxymethyl group impact stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C/40°C for 24–72 hrs. Monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., mp correlation for 5-methylisoxazole-3-carboxylic acid ).
Q. What computational methods can predict regioselectivity in further functionalization (e.g., amidation, esterification)?
- Methodology : Apply DFT calculations (Gaussian 09) to evaluate electrophilic/nucleophilic sites. Compare Fukui indices for the oxazole ring vs. methoxymethyl group. Validate predictions via experimental amidation (e.g., EDCl/HOBt coupling ).
Q. How to resolve contradictions in reported synthetic yields or spectral data across studies?
- Methodology :
- Yield Discrepancies : Replicate protocols with strict control of anhydrous conditions and stoichiometry (e.g., sodium acetate ratios in cyclization ).
- Spectral Variations : Cross-validate NMR data with DEPT-135/HSQC to distinguish overlapping signals .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (catalyst, solvent, temperature).
- Data Validation : Cross-reference with databases like SciFinder for analogous compounds (e.g., 5-methylisoxazole-3-carboxylic acid ).
- Safety Compliance : Align with OSHA guidelines for carboxylic acid handling, including spill kits and emergency eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
